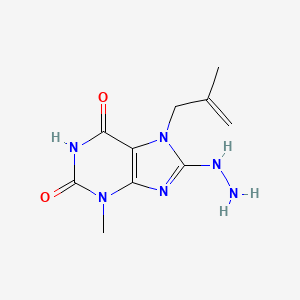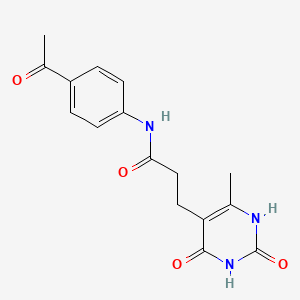![molecular formula C10H10ClN3O B6531353 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole CAS No. 1495280-17-5](/img/structure/B6531353.png)
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole (CMT) is an organic compound that has been used in various scientific research applications. It is a synthetic compound that has both a nitrogen and a chlorine atom in its structure, and is classified as a triazole. CMT has been used in various research applications, including as a reagent in organic synthesis, as an inhibitor of enzymes, and as a potential therapeutic agent.
科学研究应用
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and as a potential therapeutic agent. In organic synthesis, this compound is used as a reagent to form new organic compounds. It is also used as an inhibitor of enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases.
作用机制
The mechanism of action of 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole is not fully understood, however, it is believed to act as an enzyme inhibitor. Specifically, it is believed to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, this compound may also affect the expression of certain genes, which could lead to changes in cellular processes.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450, which is involved in the metabolism of drugs. Additionally, this compound has been shown to have anti-cancer effects in cell culture studies, and may have potential therapeutic applications in the treatment of cancer.
实验室实验的优点和局限性
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole has several advantages and limitations for use in laboratory experiments. One advantage of this compound is that it is easily synthesized from readily available starting materials. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, this compound can be toxic in high concentrations, and should be handled with caution. Additionally, due to its relatively low solubility, it can be difficult to use in some laboratory experiments.
未来方向
Future research on 3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole could focus on its potential therapeutic applications, such as its use in the treatment of cancer. Additionally, further research could be conducted to better understand its mechanism of action and how it affects gene expression. Additionally, further research could be conducted to investigate its potential toxicity and how to reduce its toxicity in laboratory experiments. Finally, further research could be conducted to investigate its potential use as a reagent in organic synthesis.
合成方法
3-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole can be synthesized from a variety of starting materials, including 2-chlorophenol, potassium cyanide, and dimethylformamide (DMF). The synthesis involves a series of steps, including the reaction of 2-chlorophenol with potassium cyanide to form 2-chlorophenolcyanide, which is then reacted with dimethylformamide to form this compound.
属性
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-14-7-12-13-10(14)6-15-9-5-3-2-4-8(9)11/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQLOGJDNWIUID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide](/img/structure/B6531281.png)
![ethyl 2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B6531289.png)

![2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6531320.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531335.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6531342.png)
![3-[(2-bromophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6531350.png)
![ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzothiophene-3-carboxylate](/img/structure/B6531361.png)
![3-chloro-2,2-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)propanamide](/img/structure/B6531372.png)
![N-methyl-2-[(4-phenyl-5-{2-[3-(trifluoromethyl)phenoxy]acetamido}-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B6531375.png)
![3-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B6531379.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6531381.png)
